[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine is an organic compound that features a thiazole ring substituted with a phenylethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the phenylethyl and methanamine groups. One common synthetic route is as follows:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.
Introduction of Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of Methanamine Group: The methanamine group can be introduced by reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study the function of thiazole-containing biomolecules.
Mechanism of Action
The mechanism of action of [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may mimic the structure of endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: This compound has a similar thiazole ring structure but differs in the substitution pattern and functional groups.
2,4-disubstituted arylthiazoles: These compounds have similar thiazole rings but differ in the nature and position of the substituents.
Uniqueness
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylethyl and methanamine groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
933683-67-1 |
---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.3 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.